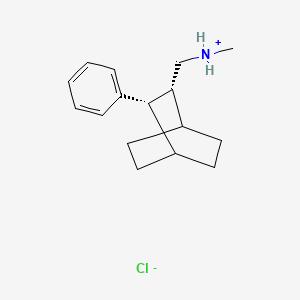
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol, also known as trimethylolpropane heptanoate, is an organic compound with the molecular formula C13H26O4. This compound is a type of ester, which is formed by the reaction of heptanoic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol. It is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol typically involves the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is typically heated to temperatures between 100-150°C, and the process may be carried out under reduced pressure to enhance the removal of water and improve the yield of the ester.
化学反応の分析
Types of Reactions: Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Transesterification: New esters and 2,2-bis(hydroxymethyl)-1,3-propanediol.
Oxidation: Carboxylic acids and aldehydes.
科学的研究の応用
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of lubricants, plasticizers, and coatings due to its stability and desirable physical properties.
作用機序
The mechanism by which heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol exerts its effects involves the interaction of its ester functional group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of heptanoic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol. In transesterification reactions, the ester group reacts with alcohols to form new esters, facilitated by acid or base catalysts.
類似化合物との比較
Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol can be compared with other similar esters, such as:
Trimethylolpropane triheptanoate: Similar in structure but with three heptanoate groups.
Pentaerythritol tetraheptanoate: Contains four heptanoate groups and is used in similar applications.
Dipentaerythritol hexaheptanoate: Contains six heptanoate groups and is used in high-performance lubricants.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
特性
CAS番号 |
11138-45-7 |
|---|---|
分子式 |
C12H26O6 |
分子量 |
266.33 g/mol |
IUPAC名 |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid |
InChI |
InChI=1S/C7H14O2.C5H12O4/c1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
InChIキー |
MKTTVBSRYXIYCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)

![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)




![Benzo[c]picene](/img/structure/B15344365.png)





